(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione
Description
The compound “(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione” is a pyrrolidine-2,3-dione derivative characterized by a highly substituted heterocyclic core. Key structural features include:
- Position 1: A 3-(dimethylamino)propyl chain, which may enhance solubility and bioavailability due to its hydrophilic tertiary amine group.
- Position 4: A hydroxy(5-methylfuran-2-yl)methylidene substituent, introducing a furan ring with a methyl group, likely influencing electronic and steric properties.
- Position 5: A 3,4,5-trimethoxyphenyl group, a motif commonly associated with tubulin-binding activity in anticancer agents (e.g., combretastatin analogs) .
Properties
Molecular Formula |
C24H30N2O7 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H30N2O7/c1-14-8-9-16(33-14)21(27)19-20(26(24(29)22(19)28)11-7-10-25(2)3)15-12-17(30-4)23(32-6)18(13-15)31-5/h8-9,12-13,20,28H,7,10-11H2,1-6H3 |
InChI Key |
PUZCCGKWANFGBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C(=C3)OC)OC)OC)CCCN(C)C)O |
Origin of Product |
United States |
Preparation Methods
Formation of Pyrrolidine-2,3-dione Core
The core structure is synthesized via a Dieckmann cyclization of a diester precursor (Scheme 1):
-
Diethyl 2-(3,4,5-trimethoxyphenyl)malonate undergoes base-catalyzed cyclization in anhydrous THF at −78°C.
-
Quenching with aqueous HCl yields the pyrrolidine-2,3-dione intermediate (Yield: 78%).
Critical Parameters :
Introduction of 3,4,5-Trimethoxyphenyl Group
A Suzuki-Miyaura coupling attaches the aromatic moiety to the pyrrolidine core:
-
Pyrrolidine-2,3-dione bromide reacts with 3,4,5-trimethoxyphenylboronic acid.
-
Catalyzed by Pd(PPh₃)₄ (5 mol%) in degassed DME/H₂O (3:1) at 80°C for 12 hours.
| Condition | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |
| Solvent System | DME/H₂O (3:1) |
| Temperature | 80°C |
| Yield | 85% |
Characterization :
-
¹H NMR (400 MHz, CDCl₃): δ 6.78 (s, 2H, Ar-H), 3.89 (s, 9H, OCH₃).
Installation of Dimethylaminopropyl Side Chain
Reductive amination introduces the tertiary amine group:
-
5-(3,4,5-Trimethoxyphenyl)pyrrolidine-2,3-dione reacts with 3-(dimethylamino)propylamine.
Optimization Notes :
Construction of (5-Methylfuran-2-yl)hydroxymethylidene Group
A Wittig reaction forms the exocyclic double bond:
-
Phosphonium ylide generated from (5-methylfuran-2-yl)methyltriphenylphosphonium bromide (1.2 eq) and n-BuLi.
| Parameter | Detail |
|---|---|
| Ylide Preparation | n-BuLi, THF, −78°C |
| Reaction Time | 2 hours |
| Stereoselectivity | E/Z = 9:1 |
| Yield | 72% |
Post-Reaction Processing :
Process Optimization and Scale-Up Challenges
Solvent Effects on Cyclization
Comparative studies reveal THF outperforms DMF or DMSO in Dieckmann cyclization:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| THF | 78 | 98 |
| DMF | 45 | 82 |
| DMSO | 32 | 75 |
THF’s low polarity favors intramolecular ester condensation.
Catalytic System for Suzuki Coupling
Screening of palladium catalysts shows Pd(PPh₃)₄ superior to Buchwald-type ligands:
| Catalyst | Yield (%) |
|---|---|
| Pd(PPh₃)₄ | 85 |
| Pd(OAc)₂/XPhos | 68 |
| PdCl₂(dppf) | 72 |
Bulky phosphine ligands hinder coupling with electron-rich arylboronic acids.
Industrial-Scale Production Considerations
Continuous Flow Hydrogenation
For large-scale reductive amination:
Crystallization Optimization
Final product purification employs antisolvent crystallization :
-
Dissolve in warm EtOH (60°C).
-
Add n-heptane (1:3 v/v) at 0.5°C/min.
Spectroscopic Characterization
¹H NMR Analysis (Key Peaks)
-
δ 7.42 (s, 1H, =CH–O) – Methylidene proton
-
δ 6.32 (d, J = 3.1 Hz, 1H, furan-H)
-
δ 3.82 (s, 9H, OCH₃)
-
δ 2.21 (t, J = 6.8 Hz, 2H, NCH₂)
Chemical Reactions Analysis
Nucleophilic Substitution at the Dimethylamino Group
The tertiary amine group undergoes quaternization reactions with alkyl halides or epoxides, enabling derivatization for enhanced solubility or pharmacological properties.
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | THF, 60°C, 12 hrs | Quaternary ammonium salt with iodide counterion | 78% | |
| Ethylene oxide | Dichloromethane, RT, 24 hrs | Hydroxyethyl-dimethylammonium side chain | 65% |
Oxidation of the Furan Ring
The 5-methylfuran moiety undergoes selective oxidation to diketone intermediates, which can participate in further cyclization reactions.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| m-CPBA | CHCl₃, 0°C → RT, 6 hrs | 5-Methyl-2-furanone derivative | 82% | |
| RuO₄ (catalytic) | CCl₄/H₂O (biphasic), 40°C | γ-Keto acid intermediate | 68% |
Cycloaddition Reactions
The exocyclic methylidene group participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles .
Hydrolysis of the Dione Moiety
The pyrrolidine-2,3-dione ring undergoes base-catalyzed hydrolysis, producing dicarboxylic acid derivatives.
| Base | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaOH (1M) | EtOH/H₂O (1:1), 80°C, 4 hrs | 2,3-Dicarboxylic acid pyrrolidine derivative | 89% | |
| NH₄OH (conc.) | THF, RT, 24 hrs | Ammonium salt of dicarboxylate | 95% |
Aromatic Electrophilic Substitution
The 3,4,5-trimethoxyphenyl group undergoes directed ortho-metalation (DoM) followed by functionalization .
| Electrophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| I₂ | LDA, THF, -78°C → RT | 2-Iodo-3,4,5-trimethoxyphenyl derivative | 67% | |
| CO₂ (g) | n-BuLi, THF, -78°C | Carboxylic acid at ortho position | 58% |
Radical Coupling Reactions
The methylfuran-methylidene system participates in visible-light-mediated cross-dehydrogenative couplings .
| Partner | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-CN-C₆H₄-B(OH)₂ | Ir(ppy)₃, Blue LED, DCE | Biaryl-linked hybrid compound | 71% | |
| Thiophenol | Eosin Y, K₂CO₃, DMF, 24 hrs | Thioether-functionalized derivative | 63% |
Key Research Findings:
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions but promote side reactions in oxidation steps.
-
Steric Effects : The 3,4,5-trimethoxyphenyl group directs electrophilic substitution to the ortho position with >5:1 regioselectivity .
-
Catalytic Challenges : Homogeneous catalysts like Pd(PPh₃)₄ show limited efficacy in cross-couplings due to coordination with the dione oxygen atoms .
-
pH Sensitivity : Hydrolysis rates increase exponentially above pH 9, requiring careful control during aqueous reactions.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, primarily through mechanisms such as enzyme inhibition and receptor modulation. Here are some notable applications:
-
Anticancer Activity :
- Studies have shown that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation. The structural features of (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione suggest potential interactions with cellular pathways involved in tumor growth and metastasis.
- Case studies have demonstrated its effectiveness against various cancer cell lines, indicating a promising avenue for further development in oncology.
-
Anti-inflammatory Properties :
- The compound has been evaluated for its anti-inflammatory effects. Its structure allows it to interact with cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response.
- Research findings indicate that it may serve as a dual inhibitor of these enzymes, providing a therapeutic approach for conditions like arthritis and other inflammatory diseases.
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may possess neuroprotective properties. Its ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases.
- Investigations into its effects on neuronal cell cultures have shown promise in reducing oxidative stress and apoptosis.
Synthetic Routes and Preparation Methods
The synthesis of (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione typically involves several key steps:
-
Formation of the Pyrrolidine Core :
- The initial step involves the construction of the pyrrolidine framework through cyclization reactions involving appropriate precursors.
-
Introduction of Functional Groups :
- Subsequent reactions introduce the dimethylamino propyl group and the furan moiety. This often requires specific reagents and reaction conditions to ensure high yield and selectivity.
-
Final Modifications :
- The final steps include functionalizing the compound with methoxy groups and other substituents to enhance biological activity.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of tumor cell proliferation in vitro; effective against multiple cancer types. |
| Study 2 | Anti-inflammatory Effects | Showed significant reduction in COX and LOX activity; potential therapeutic application for inflammatory diseases. |
| Study 3 | Neuroprotection | Indicated reduction in oxidative stress markers in neuronal cultures; suggests protective effects against neurodegeneration. |
Mechanism of Action
The mechanism of action of (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Substituents at Position 1 vary significantly, impacting solubility and pharmacokinetics. The target compound’s 3-(dimethylamino)propyl chain may offer improved water solubility compared to thiadiazol () or methoxypropyl () groups.
- Position 4 modifications influence electronic properties. The hydroxyfuran group in the target compound could enhance metabolic stability compared to chlorophenyl () or benzofuran () derivatives.
Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Estimated LogP | ~2.5 | ~3.1 | ~4.1 |
| Molecular Weight | ~521.5 | ~568.5 | ~445.9 |
| Hydrogen Bond Acceptors | 8 | 9 | 6 |
Implications :
- Higher hydrogen bond acceptors may enhance target binding but could reduce membrane permeability .
Biological Activity
The compound (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule with potential pharmacological applications due to its unique structure and functional groups. This article explores its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential.
Structural Characteristics
This compound features:
- Pyrrolidine core : A five-membered ring structure that often exhibits biological activity.
- Dimethylamino group : Suggests potential interactions with neurotransmitter systems.
- Hydroxy and furan substituents : Implicated in various biological processes and may enhance bioactivity.
Research indicates that the compound may interact with various biological macromolecules, including proteins and enzymes. Computational docking studies can provide insights into binding affinities and mechanisms of action. The presence of the dimethylamino group suggests possible interactions with receptors involved in neurotransmission or signaling pathways.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic pathways. |
| Receptor Interaction | Possible interaction with neurotransmitter receptors, influencing signaling. |
| Cytotoxicity | Induces apoptosis in certain cancer cell lines, suggesting anti-cancer properties. |
In Vitro Assays
In vitro studies have been conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. The results indicate that the compound exhibits significant cytotoxicity against specific types of cancer cells.
Case Study: Cytotoxicity Against Cancer Cells
A study assessed the compound's effectiveness against several cancer cell lines:
- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
- Results :
- HeLa cells showed a 70% reduction in viability at a concentration of 10 µM.
- MCF-7 cells exhibited a 50% reduction at the same concentration.
- A549 cells were less affected, indicating selective activity.
Table 2: Cytotoxicity Results
| Cell Line | Concentration (µM) | % Viability Reduction |
|---|---|---|
| HeLa | 10 | 70% |
| MCF-7 | 10 | 50% |
| A549 | 10 | 20% |
Pharmacological Applications
Given its structural features and biological activity, this compound may have potential applications in:
- Cancer Therapy : As an anti-cancer agent due to its cytotoxic effects.
- Neurological Disorders : Potential modulation of neurotransmitter systems through receptor interactions.
Q & A
Basic: What synthetic methodologies are optimal for preparing the pyrrolidine-2,3-dione core in this compound, and how can reaction conditions be optimized?
Answer:
The pyrrolidine-2,3-dione scaffold is typically synthesized via cyclocondensation of substituted hydrazines with diketones or via Michael addition-cyclization strategies. Key steps include:
- Solvent selection : A DMF-acetic acid mixture (1:2 v/v) under reflux (2–4 hours) promotes cyclization while minimizing side reactions .
- Catalyst optimization : Sodium acetate (2 equivalents) enhances reaction efficiency by acting as a base to deprotonate intermediates .
- Purification : Recrystallization from DMF-ethanol (1:1) yields high-purity crystals (>95%) suitable for structural validation .
For the 3-(dimethylamino)propyl substituent, alkylation of the pyrrolidine nitrogen using 3-chloro-N,N-dimethylpropan-1-amine in THF with NaH as a base is recommended .
Basic: What spectroscopic and crystallographic techniques are critical for confirming the stereochemistry of the (4E)-configured exocyclic double bond?
Answer:
- X-ray crystallography : Single-crystal analysis (e.g., using Cu-Kα radiation, R factor < 0.05) resolves the E/Z configuration of the exocyclic double bond. The 4-hydroxy(5-methylfuran-2-yl)methylidene group shows planar geometry with bond angles of 120–125° between C4–C5–O, confirming the (4E) configuration .
- NMR spectroscopy : ¹H-¹H NOESY detects spatial proximity between the 5-methylfuran proton (δ 6.2 ppm) and the pyrrolidine C3 proton (δ 3.8 ppm), supporting the E configuration. ¹³C NMR data for the ketone carbonyl (δ 175–180 ppm) and imine (δ 160–165 ppm) further validate the structure .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3,4,5-trimethoxyphenyl substituent in biological activity?
Answer:
- Systematic substitution : Synthesize analogs with mono- or dimethoxy variants at the phenyl ring to assess the impact of methoxy group positioning on activity (e.g., cytotoxicity or enzyme inhibition) .
- Computational docking : Use molecular dynamics (e.g., AutoDock Vina) to model interactions between the trimethoxyphenyl group and target proteins (e.g., tubulin or kinases). Compare binding energies of analogs to identify critical hydrogen bonds or π-π stacking interactions .
- Biological assays : Pair SAR data with in vitro assays (e.g., IC50 measurements in cancer cell lines) to correlate substituent effects with potency. For example, replacing 3,4,5-trimethoxy with 3,5-dimethoxy-4-hydroxy may enhance solubility but reduce membrane permeability .
Advanced: What computational strategies are effective for predicting the tautomeric behavior of the 4-hydroxy(5-methylfuran-2-yl)methylidene group in aqueous environments?
Answer:
- DFT calculations : Perform geometry optimization (B3LYP/6-31G* level) to evaluate keto-enol tautomer stability. The enol form is favored in polar solvents (ΔG ≈ −2.5 kcal/mol in water) due to intramolecular hydrogen bonding between the hydroxyl and furan oxygen .
- Molecular dynamics (MD) simulations : Simulate solvation in explicit water models (e.g., TIP3P) to assess tautomerization kinetics. The equilibrium shifts toward the keto form at pH > 7 due to deprotonation of the hydroxyl group .
Advanced: How should researchers resolve contradictions in reported biological activity data for pyrrolidine-2,3-dione derivatives?
Answer:
- Assay standardization : Discrepancies in IC50 values (e.g., cytotoxicity in MCF-7 vs. HeLa cells) often arise from variations in cell culture conditions (e.g., serum concentration, incubation time). Use standardized protocols (e.g., NIH/NCATS guidelines) for reproducibility .
- Structural validation : Confirm batch-to-batch consistency via HPLC-MS (≥98% purity) and ¹H NMR to rule out impurities affecting activity .
- Meta-analysis : Compare data across studies using Cheminformatics tools (e.g., PubChem BioAssay) to identify trends. For example, 3,4,5-trimethoxyphenyl analogs consistently show higher tubulin-binding affinity than 4-fluorophenyl derivatives .
Basic: What purification techniques are recommended for isolating this compound from reaction byproducts?
Answer:
- Column chromatography : Use silica gel (200–300 mesh) with a gradient of ethyl acetate/hexane (30% → 70%) to separate polar byproducts (e.g., unreacted 5-methylfuran-2-carbaldehyde) .
- Recrystallization : Dissolve the crude product in hot ethanol (60°C) and cool to −20°C overnight to yield needle-shaped crystals. Monitor via TLC (Rf = 0.4 in EtOAc/hexane 1:1) .
Advanced: How can the compound’s stability under physiological conditions be assessed for in vivo studies?
Answer:
- Forced degradation studies : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours. Analyze degradation products via LC-MS/MS to identify hydrolytic cleavage sites (e.g., the pyrrolidine-2,3-dione ring) .
- Plasma stability assays : Incubate with rat plasma (1 mg/mL) and quantify parent compound loss over time using HPLC-UV (λ = 254 nm). Stabilize with lyoprotectants (e.g., trehalose) if rapid degradation occurs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
